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molecular formula C8H4ClNO3 B1583256 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione CAS No. 24088-81-1

6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione

Cat. No. B1583256
M. Wt: 197.57 g/mol
InChI Key: QYCPYRXDUHFORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461385B2

Procedure details

5-chlorosalicylamide (300 g, 1.75 mol) and water (900 ml) were placed in a 3 liter, 4-neck round-bottomed flask under a nitrogen atmosphere and stirred. 5-ethyl-2-methyl-pyridine (284 g, 2.27 mol) and n-butyl acetate (900 ml) were added to the mixture. The mixture was cooled to 0-5° C. (jacket-10° C.) and dropwise addition of ethyl chloroformate (233 g, 2.10 mol) was started. This addition continued over a period of approximately one hour. When the addition was completed, the reaction mixture was slowly heated (in about two hours) to reflux and kept under reflux for an additional period of about 5 hours (jacket 110° C., internal temperature (IT) 90° C.). The resulting slurry was allowed to cool to room temperature, and hydrochloric acid (28 ml, 37% m/m, 0.34 mol) was added and the mixture stirred for about 30 minutes. The resulting slurry was vacuum filtered, the filter cake was washed with n-butyl acetate followed by water (600 ml) and was allowed to dry overnight in vacuo at 60° C. 321 g (93%) of 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione (6-chloro carsalam) was isolated after drying.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
284 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two
Quantity
233 g
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
reactant
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:6]([C:7]([NH2:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.C(C1C=CC(C)=NC=1)C.Cl[C:22](OCC)=[O:23].Cl>C(OCCCC)(=O)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:11][C:22](=[O:23])[NH:9][C:7](=[O:8])[C:6]=2[CH:10]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)N)=C1)O
Step Two
Name
Quantity
284 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)C
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)(=O)OCCCC
Step Three
Name
Quantity
233 g
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
28 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
900 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This addition
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was slowly heated (in about two hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for an additional period of about 5 hours (jacket 110° C., internal temperature (IT) 90° C.)
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
the mixture stirred for about 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with n-butyl acetate
CUSTOM
Type
CUSTOM
Details
to dry overnight in vacuo at 60° C
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(NC(O2)=O)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 321 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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